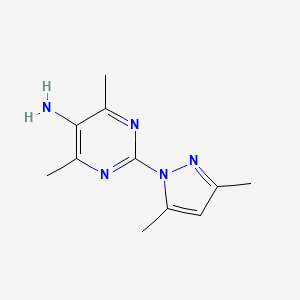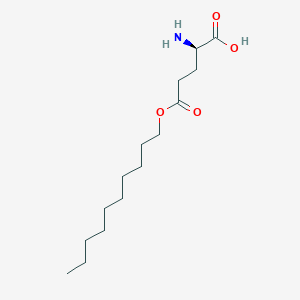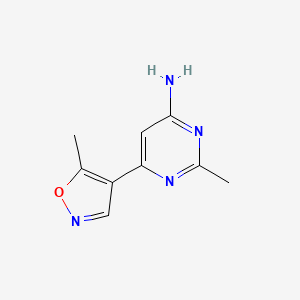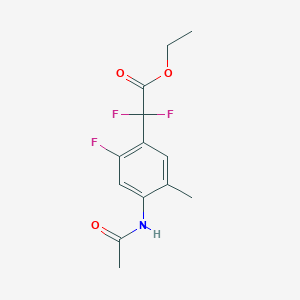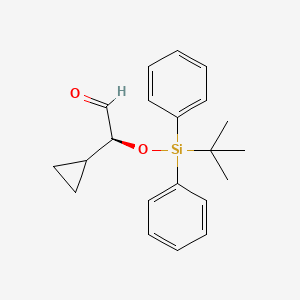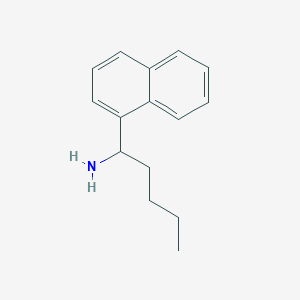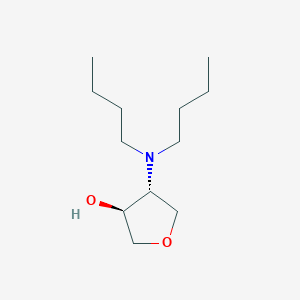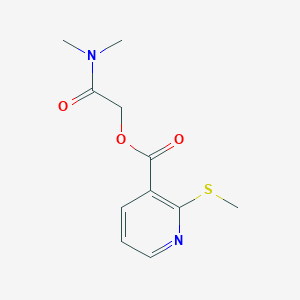
2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)ethanesulfonic acid is a complex organic compound It features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and an ethanesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the dihydropyrimidinone moiety: This step involves the reaction of the tetrahydrofuran derivative with a pyrimidine derivative under controlled conditions.
Introduction of the ethanesulfonic acid group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety.
Substitution: The ethanesulfonic acid group can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biomolecular Interactions: It can be used to study interactions between biomolecules.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as a reagent or intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The pathways involved can include signal transduction, metabolic pathways, and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)propanoic acid
- 2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)butanesulfonic acid
Uniqueness
The uniqueness of 2-(((5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)amino)ethanesulfonic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H19N3O9S |
|---|---|
Molekulargewicht |
381.36 g/mol |
IUPAC-Name |
2-[[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C12H19N3O9S/c16-4-7-8(17)9(18)10(24-7)6-3-15(12(20)14-11(6)19)5-13-1-2-25(21,22)23/h3,7-10,13,16-18H,1-2,4-5H2,(H,14,19,20)(H,21,22,23)/t7-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
LCKIHCRZXREOJU-KYXWUPHJSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1CNCCS(=O)(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1CNCCS(=O)(=O)O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



